molecular formula C6H7N3O2<br>C6H3(NH2)2NO2<br>C6H7N3O2 B147321 2-Nitro-P-phenylenediamine CAS No. 5307-14-2

2-Nitro-P-phenylenediamine

Cat. No. B147321
CAS RN: 5307-14-2
M. Wt: 153.14 g/mol
InChI Key: HVHNMNGARPCGGD-UHFFFAOYSA-N
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Description

2-Nitro-p-phenylenediamine (2NPPD) is a chemical compound that is significant in various industrial applications, particularly in the production of hair dyes. It is known for its toxicological properties and has been the subject of environmental and health-related studies due to its widespread use and potential risks .

Synthesis Analysis

The synthesis of 2NPPD can involve the catalytic reduction of 2-nitroaniline, which is a highly toxic environmental contaminant. Various reducing agents such as sodium borohydride, potassium borohydride, or hydrazine hydrate can be used in the presence of different catalytic systems. Among these, silica-supported gold nanoparticles have been reported as a frequent catalyst for the reduction of 2-nitroaniline in an aqueous medium .

Molecular Structure Analysis

The molecular structure of 2NPPD has been studied through the formation of a triradical cation of p-phenylenediamine with two nitroxide radical groups. The delocalized intervalence state of the p-phenylenediamine moiety in the cationic state has been characterized using electrochemical, electron spin resonance (ESR), and absorption spectroscopic methods. This structure allows for parallel spin alignment between the localized nitroxide groups, which are magnetically weakly coupled in the neutral state .

Chemical Reactions Analysis

2NPPD can participate in various chemical reactions, including the formation of Michael adducts when reacted with 1-(p-R-phenyl)-3-(4-nitrophenyl)propenones. A stagewise scheme has been proposed for the formation of these compounds, and the structure of one of the products has been established through x-ray structure analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2NPPD have been extensively studied. For instance, the solubility of 2NPPD in various pure solvents and solvent mixtures has been determined using the isothermal saturation method and high-performance liquid chromatography (HPLC). The solubility increases with temperature, and the solubility behavior can be described using thermodynamic models such as the modified Apelblat equation, Wilson model, and NRTL model .

Electrochemical cyclic voltammetry (CV) has been used to synthesize poly 2-nitro-p-phenylenediamine (2NPPD) as a thin film, exploring the electropolymerization process and examining the morphological properties of the formed polymer using scanning electron microscopy (SEM). The study proposes a mechanism for the electrochemical polymerization reaction and confirms that it is a linear diffusion-controlled process .

Case Studies and Toxicological Analysis

Several case studies have been conducted to assess the toxicological impact of 2NPPD. A bioassay for the possible carcinogenicity of 2NPPD was conducted using Fischer 344 rats and B6C3F1 mice, which indicated that dietary administration of 2NPPD was carcinogenic to female B6C3F1 mice, causing an increased incidence of hepatocellular neoplasms. However, there was no convincing evidence for the carcinogenicity of the compound in Fischer 344 rats or in male B6C3F1 mice .

The metabolism of 2NPPD in rats has been studied, identifying major metabolites and suggesting a metabolic pathway involving regioselective N-acetylation and nitro reduction .

Teratogenic evaluations of 2NPPD in mice have shown that while there were indications of embryotoxicity, significant teratogenic effects were observed only at dosages that produced significant maternal toxicity .

Scientific Research Applications

Solubility and Thermodynamics

  • 2-Nitro-P-phenylenediamine's solubility in various organic solvents, including methanol, ethanol, and others, has been experimentally determined, showing increased solubility with temperature. This knowledge is essential for optimizing its purification process (Wang, Xu, & Xu, 2017).

Electrochemical Applications

  • The compound has been studied for its electrochemical properties, particularly in the context of supercapacitors, where it can significantly improve capacitive performances when incorporated into KOH solutions. The study also highlights the different roles of amine and nitro groups linked to phenylenediamine (Zhang, Deng, & Wang, 2016).

Chemical Analysis and Detection

  • A study demonstrated the use of nitro-calix[4]arene self-assembled monolayer for selective detection of o-phenylenediamine, an isomer of 2-nitro-p-phenylenediamine, indicating potential applications in identifying organic pollutants (Feng et al., 2013).

Environmental and Toxicological Studies

  • Research has been conducted on the mutagenicity and toxicity of 2-nitro-p-phenylenediamine, revealing its potential to cause chromosome damage in different biological models. This information is crucial for understanding its environmental and health impacts (Chung et al., 1995).

Catalytic Applications

  • The compound's role in catalytic reactions, particularly in the reduction of 4-nitrodiphenylamine to p-phenylenediamines, was explored, showing its potential in chemical synthesis processes (Banerjee & Mukesh, 1988).

Teratogenic Evaluation

Safety And Hazards

This compound may be harmful by ingestion and inhalation and may cause irritation. When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . It is also classified as a poison .

Future Directions

The future directions for 2-Nitro-p-phenylenediamine could involve further studies on its synthesis, properties, and applications. Its use in hair dyeing preparations suggests potential for development in cosmetic applications .

properties

IUPAC Name

2-nitrobenzene-1,4-diamine
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InChI

InChI=1S/C6H7N3O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,7-8H2
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InChI Key

HVHNMNGARPCGGD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])N
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Molecular Formula

C6H7N3O2, Array
Record name 2-NITRO-P-PHENYLENEDIAMINE
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Related CAS

18266-52-9 (di-hydrochloride), 68239-83-8 (sulfate[1:1])
Record name 2-Nitro-p-phenylenediamine
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DSSTOX Substance ID

DTXSID4020957
Record name 2-Nitro-1,4-phenylenediamine
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Molecular Weight

153.14 g/mol
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Physical Description

Almost black needles with dark-green luster or black powder. (NTP, 1992), Almost black needles with dark-green luster or black powder; [CAMEO], RED-TO-BROWN CRYSTALLINE POWDER.
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Slightly sol in water (0.18% w/w); ethanol, polar organic compounds and benzene; soluble in acetone and diethyl ether, Solubility in water, g/100ml: 0.18
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Vapor Pressure

0.000056 [mmHg]
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Impurities

AVAIL IN JAPAN WITH MIN PURITY OF 99% & CONTAINS NITROAMINOACETANILIDE ISOMERS AS IMPURITIES., 2-Nitro-p-phenylenediamine is available commercially in purities ranging from 95 to 100%, with 4-amino-3-nitroacetanilide as a possible impurity.
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Product Name

2-Nitro-P-phenylenediamine

Color/Form

Almost black needles with dark-green luster

CAS RN

5307-14-2, 183870-67-9
Record name 2-NITRO-P-PHENYLENEDIAMINE
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Melting Point

279 °F (NTP, 1992), 140 °C, 137 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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